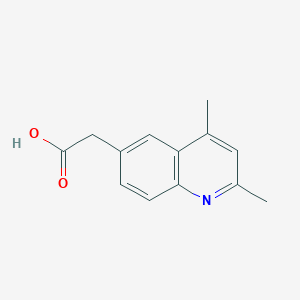

2-(2,4-Dimethylquinolin-6-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(2,4-dimethylquinolin-6-yl)acetic acid |

InChI |

InChI=1S/C13H13NO2/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

FLJRFSIWQOMGOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)CC(=O)O)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Molecular Architecture of 2,4-Dimethylquinoline (B72138) Acetic Acid Derivatives.aceschem.commdpi.com

The fundamental framework of this molecule is the quinoline (B57606) ring system, which is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netyoutube.com In this specific derivative, two methyl groups and an acetic acid group are attached to this core.

Table 1: Key Structural Features of 2-(2,4-Dimethylquinolin-6-yl)acetic acid

| Feature | Description | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Core Structure | Quinoline | 91-22-5 | C9H7N | 129.16 g/mol |

| Substituent 1 | 2-Methyl group | - | -CH3 | - |

| Substituent 2 | 4-Methyl group | - | -CH3 | - |

| Substituent 3 | 6-Acetic acid group | - | -CH2COOH | - |

| Full Compound | This compound | 1369177-78-5 | C13H13NO2 | 215.25 g/mol |

The acetic acid group, with its carboxyl functional group (-COOH), introduces a flexible and polar component to the molecule. This group consists of a methylene (B1212753) bridge (-CH2-) connecting the carboxyl group to the quinoline ring. The presence of the carboxyl group is significant as it can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). quora.comebi.ac.uk This capability for hydrogen bonding plays a crucial role in the intermolecular interactions of the compound.

Intermolecular Interactions and Solid-State Features

In the solid state, molecules of this compound arrange themselves in a specific, repeating pattern known as a crystal lattice. This arrangement is stabilized by various non-covalent interactions.

The planar quinoline ring system facilitates π-π stacking interactions. nih.govrsc.org In the crystal lattice, these aromatic rings can stack on top of each other in a parallel or offset fashion. These interactions, arising from the delocalized π-electrons of the aromatic system, contribute significantly to the stability of the solid-state structure. researchgate.netresearchgate.net The interplay between hydrogen bonding and π-π stacking determines the final three-dimensional arrangement of the molecules in the crystal. acs.org

The presence of both a nitrogen atom in the quinoline ring and oxygen atoms in the carboxyl group makes this compound a potential ligand for coordination with metal ions. The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a metal center. Similarly, the carboxylate group, upon deprotonation, can chelate or bridge metal ions. This coordination ability opens up the possibility of forming metal-organic frameworks (MOFs) or other coordination complexes with diverse structural and functional properties.

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1369177-78-5 |

| Quinoline | 91-22-5 |

| Acetic acid | 64-19-7 |

| 2,4-Dimethylquinoline | 1198-37-4 |

| 2-(Quinolin-6-yl)acetic acid | 5622-34-4 |

| 2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid | 1279218-42-6 |

| 2-(Isoquinolin-6-yl)acetic acid | 1000545-64-1 |

| (5,5-DIMETHYL-MORPHOLIN-2-YL)-ACETIC ACID | 889953-52-0 |

| 4-chloro-2,6-dimethylquinoline | 6340-55-2 |

| rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid | Not available |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | Not available |

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Not available |

| methyl 1H-pyrrole-2-carboxylate | Not available |

Formation of Supramolecular Architectures (e.g., helices, 1D chains, 3D frameworks)

The formation of ordered, multi-molecular assemblies is a key feature of functional molecules. For this compound, the presence of both a hydrogen-bond donor/acceptor in the carboxylic acid group and a rigid, aromatic quinoline core suggests a high propensity for self-assembly into well-defined supramolecular architectures. While specific crystallographic data for this compound is not available in the surveyed literature, the structural motifs can be predicted based on the functional groups present.

Typically, carboxylic acids are known to form strong hydrogen-bonded dimers. These dimers can then act as building blocks, further assembling through weaker interactions. In the case of this compound, these additional interactions would likely involve the quinoline ring system. Potential interactions guiding the formation of larger structures include:

Hydrogen Bonding: Beyond the primary carboxylic acid dimerization, the quinoline nitrogen can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of an adjacent molecule, leading to the formation of one-dimensional (1D) chains.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction that is crucial in stabilizing extended structures. This could lead to the formation of columnar arrays or layered sheets.

C-H···π and C-H···O Interactions: The methyl groups and aromatic C-H bonds on the quinoline ring can act as weak hydrogen bond donors, interacting with the π-system of an adjacent quinoline ring or the oxygen atoms of a nearby carboxylic acid, further stabilizing a three-dimensional (3D) framework.

The interplay between the strong carboxylic acid dimerization and these weaker, directional interactions could lead to complex and elegant supramolecular motifs, such as helices propagated by screw axes in a crystal lattice or robust 3D networks. Analysis of related structures shows that acetic acid itself can form hydrogen-bonded linear chains. The specific architecture adopted by this compound would be highly dependent on crystallization conditions.

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is an indispensable tool for confirming the identity, purity, and structure of chemical compounds. For a molecule like this compound, a combination of NMR and vibrational spectroscopy provides a comprehensive characterization.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a few key features. A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp and intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The 1600-1450 cm⁻¹ region would contain several bands due to the C=C and C=N stretching vibrations of the quinoline ring. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C and C=N stretching vibrations of the quinoline ring are typically strong and sharp in the Raman spectrum, making it an excellent technique for studying the aromatic core. The symmetric vibrations of the methyl groups would also be easily identifiable. Analysis of the carbonyl stretching region can provide insights into the extent and nature of hydrogen bonding. For acetic acid, Raman spectroscopy has been used to identify monomers and hydrogen-bonded chains.

Table 2: Predicted Key Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibration | Technique | Expected Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch (in H-bonded dimer) | IR | Broad, Strong |

| ~1700 | C=O stretch | IR, Raman | Strong (IR), Medium (Raman) |

| 1600-1450 | C=C and C=N aromatic ring stretches | IR, Raman | Medium-Strong |

| ~1420 | C-O-H bend | IR | Medium |

| ~1300 | C-O stretch | IR | Medium |

| 3100-3000 | Aromatic C-H stretch | IR, Raman | Medium-Weak |

| 3000-2850 | Aliphatic C-H stretch | IR, Raman | Medium |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique, such as electrospray ionization (ESI), is typically employed. This method allows for the accurate determination of the molecular weight and confirmation of the elemental composition.

In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The molecule is ionized, usually by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. The high-resolution capabilities of modern mass spectrometers, such as time-of-flight (TOF) analyzers, enable the measurement of the m/z value with high precision, which can be used to confirm the molecular formula.

While specific experimental data for this compound is not widely published, the analysis of similar quinoline derivatives provides an insight into the expected results. For instance, the HRMS (ESI-TOF) analysis of a structurally related compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, showed a clear [M+H]⁺ peak that was used to confirm its calculated molecular formula. mdpi.com Similarly, for this compound (C₁₃H₁₃NO₂), the expected exact mass would be calculated and compared against the measured m/z value of its molecular ion.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 216.1019 | Data not available |

| [M-H]⁻ | 214.0873 | Data not available |

| This table presents the theoretical exact mass for the protonated and deprotonated molecular ions of this compound. Observed values would be obtained from experimental data. |

X-ray Diffraction Analysis (Single-Crystal X-ray Diffraction)

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would reveal the planarity of the quinoline ring system, the orientation of the acetic acid side chain relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. Although specific crystallographic data for this compound is not publicly available, studies on similar organic molecules demonstrate the power of this technique in providing detailed structural insights.

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions within the quinoline ring).

The UV-Vis spectrum is typically recorded by passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at different wavelengths. The resulting spectrum shows one or more absorption bands, with the position (λ_max) and intensity (molar absorptivity, ε) of each band providing information about the electronic structure of the molecule.

The solvent used can influence the position of the absorption maxima. Theoretical studies on related compounds, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have shown how the absorption wavelength can shift in solvents of different polarities. physchemres.org For this compound, the spectrum would be expected to show characteristic absorptions for the dimethylquinoline chromophore.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Data not available | Data not available | Data not available |

| This table would present the experimentally determined maximum absorption wavelengths and molar absorptivities for this compound in various solvents. |

Gas-Phase Conformational Analysis by Ion Mobility Spectrometry

Ion mobility spectrometry (IMS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it allows for the investigation of the different conformations (or shapes) that a molecule like this compound can adopt in the absence of solvent. nih.govpurdue.edu

In an IMS experiment, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended conformers of the same mass-to-charge ratio. purdue.edu The arrival time distribution can reveal the presence of multiple stable conformations in the gas phase. The experimental drift time can be used to calculate the collision cross-section (CCS), a value that is related to the ion's rotational average projected area.

While there is no specific published ion mobility data for this compound, this technique is widely applied to study the gas-phase structures of small molecules and biomolecules. nih.govnih.gov

| Ion Species | Conformer | Drift Time (ms) | Collision Cross-Section (Ų) |

| [M+H]⁺ | Data not available | Data not available | Data not available |

| [M-H]⁻ | Data not available | Data not available | Data not available |

| This table would display the experimental ion mobility data for different conformers of the protonated and deprotonated forms of this compound. |

Photophysical and Electrochemical Characterization Techniques

The photophysical properties of this compound, such as its fluorescence emission and quantum yield, can be investigated using fluorescence spectroscopy. This involves exciting the molecule at a specific wavelength (usually one of its absorption maxima) and measuring the emitted light at longer wavelengths. The resulting fluorescence spectrum provides information about the excited state of the molecule.

Electrochemical characterization, typically performed using techniques like cyclic voltammetry (CV), can be used to study the redox properties of the compound. CV measures the current that develops in an electrochemical cell as the voltage is varied. This can reveal the oxidation and reduction potentials of this compound, providing insights into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Synthetic Methodologies for 2 2,4 Dimethylquinolin 6 Yl Acetic Acid and Analogues

Classical Quinoline (B57606) Core Formation Strategies

The fundamental approaches to quinoline synthesis involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. The choice of method often depends on the desired substitution pattern on the final quinoline ring.

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. wikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. wikipedia.orgslideshare.net The reaction can be notoriously vigorous, and the addition of a moderator like ferrous sulfate is common practice. wikipedia.org

The mechanism begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.orgpharmaguideline.com The aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline. iipseries.org

To synthesize an analogue of 2-(2,4-Dimethylquinolin-6-yl)acetic acid, a substituted aniline, such as 4-aminophenylacetic acid, would be required. However, the harsh, strongly acidic and oxidative conditions of the Skraup reaction could potentially degrade the acetic acid side chain. Furthermore, the standard Skraup reaction using glycerol yields an unsubstituted pyridine (B92270) ring portion of the quinoline. To introduce methyl groups, modifications using α,β-unsaturated ketones or aldehydes in place of glycerol would be necessary, which leads into the territory of the Doebner-Miller reaction.

| Reactants | Reagents/Conditions | Product | Applicability for Target Structure |

| Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), Heat | Quinoline | Low. Standard method does not produce the 2,4-dimethyl substitution. Harsh conditions may degrade the acetic acid side chain. |

| Substituted Aniline, Glycerol | H₂SO₄, Oxidizing Agent, Heat | Substituted Quinoline | Potentially applicable if a suitable substituted aniline is used, but limitations remain. |

The Doebner-Miller reaction is a significant modification of the Skraup synthesis and provides a versatile route to substituted quinolines. nih.govwikipedia.org This method involves the reaction of a primary aromatic amine with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can be pre-formed or generated in situ, for example, from the aldol (B89426) condensation of two aldehyde or ketone molecules. wikipedia.org

This reaction is particularly well-suited for the synthesis of the 2,4-dimethylquinoline (B72138) core. For instance, reacting an aniline with mesityl oxide (4-methyl-3-penten-2-one), which is an α,β-unsaturated ketone, under acidic conditions can directly yield a 2,4-dimethylquinoline derivative. To produce a precursor for the target compound, 4-aminophenylacetic acid could be reacted with mesityl oxide or by generating the unsaturated ketone in situ from acetone. The reaction proceeds through conjugate addition of the aniline, followed by cyclization and oxidation.

| Reactants | Reagents/Conditions | Product Type |

| Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst (e.g., HCl, ZnCl₂, H₂SO₄) | Substituted Quinoline |

| Aniline, 2x Aldehyde/Ketone (in situ formation) | Acid Catalyst | Substituted Quinoline |

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is an acid- or base-catalyzed condensation followed by a cyclodehydration reaction. organicreactions.orgresearchgate.net It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organic-chemistry.orgjk-sci.com This method is one of the most straightforward and widely used strategies for preparing polysubstituted quinolines due to its operational simplicity and the availability of starting materials. researchgate.netjk-sci.com

This approach is highly effective for synthesizing the 2,4-dimethylquinoline core. The reaction of a 2-aminoaryl ketone, such as 2-aminoacetophenone (with the appropriate substituent at the 5-position to become the 6-position of the quinoline), with pentane-2,4-dione (acetylacetone) would directly lead to the desired 2,4-dimethylquinoline skeleton. The mechanism involves an initial aldol-type condensation to form an intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic quinoline ring. alfa-chemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 2-Aminoaryl Aldehyde | Ketone with α-methylene group | Acid or Base | 2,3-Disubstituted Quinoline |

| 2-Aminoaryl Ketone | Aldehyde/Ketone with α-methylene group | Acid or Base | Polysubstituted Quinoline |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org

This method provides access to quinoline analogues that are carboxylated at the 4-position. To obtain a structure related to 2,4-dimethylquinoline, a substituted isatin could be reacted with a ketone like 2-butanone. The reaction would yield a 2-ethyl-3-methylquinoline-4-carboxylic acid. Pyrolysis can subsequently remove the carboxylic acid group if desired. pharmaguideline.com The Pfitzinger synthesis is a powerful tool for creating quinoline derivatives with a handle for further chemical modification. researchgate.net

| Reactants | Reagents/Conditions | Primary Product |

| Isatin (or substituted isatin), Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid |

The Conrad–Limpach–Knorr synthesis involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate (B1235776). pharmaguideline.comjptcp.com This reaction exhibits interesting temperature-dependent regioselectivity. At lower temperatures (the Conrad-Limpach pathway), the aniline's amino group attacks the keto group of the β-ketoester, leading to a Schiff base intermediate that cyclizes upon heating to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgscribd.com At higher temperatures (the Knorr pathway), the reaction favors the formation of a β-ketoanilide intermediate, which then cyclizes to yield a 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org

For synthesizing analogues of the target compound, this method would produce hydroxy-substituted quinolines. For example, reacting a substituted aniline with ethyl acetoacetate under Conrad-Limpach conditions would yield a 4-hydroxy-2-methylquinoline derivative. The hydroxy group can later be removed or converted to other functional groups if necessary.

| Reaction Pathway | Temperature | Initial Intermediate | Final Product |

| Conrad-Limpach | Lower (e.g., <100°C) | Schiff Base | 4-Hydroxyquinoline |

| Knorr | Higher (e.g., >140°C) | β-Ketoanilide | 2-Hydroxyquinoline |

The Combes synthesis is an acid-catalyzed reaction that produces substituted quinolines from the condensation of an aniline with a β-diketone. slideshare.netwikipedia.org The reaction proceeds by first forming a β-amino enone (a Schiff base intermediate), which then undergoes cyclization and dehydration under strong acid conditions, typically using concentrated sulfuric acid or polyphosphoric acid. iipseries.orgwikipedia.org

This method is one of the most direct and efficient routes to the 2,4-disubstituted quinoline core required for the target molecule. wikipedia.org Reacting a suitably substituted aniline (like 4-aminophenylacetic acid) with pentane-2,4-dione (acetylacetone) in the presence of a strong acid catalyst would directly yield the 2,4-dimethylquinoline ring system. The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring. wikipedia.org

| Reactants | Reagents/Conditions | Intermediate | Product Type |

| Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄), Heat | Schiff Base / β-Amino Enone | 2,4-Disubstituted Quinoline |

Methyl Group Introduction Strategies

The introduction of methyl groups onto the quinoline ring is a critical step in the synthesis of the target compound. These groups can be installed using several classic organic reactions, primarily involving electrophilic or nucleophilic approaches.

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings through an electrophilic aromatic substitution mechanism. wikipedia.orglibretexts.org The reaction typically involves an alkyl halide, such as methyl chloride or methyl iodide, and a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.edumt.com

The general mechanism proceeds in several steps:

Formation of a carbocation or a carbocation-like complex between the alkyl halide and the Lewis acid catalyst.

Electrophilic attack of this species on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the alkylated product. mt.com

In the context of a quinoline ring, Friedel-Crafts alkylation presents challenges. The nitrogen atom in the quinoline ring is a Lewis base and can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org Furthermore, the pyridine ring of quinoline is electron-deficient, making electrophilic substitution difficult. Therefore, this reaction would preferentially occur on the benzene (B151609) ring portion (carbocyclic ring). However, the reaction is prone to issues such as polyalkylation, as the newly added alkyl group activates the ring towards further substitution, and carbocation rearrangements, though this is not a concern with methyl groups. libretexts.orgnih.gov For these reasons, while theoretically possible on a pre-formed quinoline ring, Friedel-Crafts alkylation is often not the most efficient method for controlled methylation of quinoline systems.

| Reaction | Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Alkyl Halide (e.g., CH₃Cl) | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution; potential for polyalkylation and catalyst deactivation by the quinoline nitrogen. wikipedia.orglibretexts.org |

Nucleophilic substitution offers an alternative strategy for introducing methyl groups, particularly at the electron-deficient 2- and 4-positions of the quinoline ring. quora.com This approach typically requires a quinoline precursor equipped with a good leaving group, such as a halogen (Cl, Br, I), at the desired position. iust.ac.ir

The reaction can proceed via several mechanisms, often involving organometallic reagents. For instance, an organocuprate reagent like lithium dimethylcuprate ((CH₃)₂CuLi) can displace a halide from the 2- or 4-position of a haloquinoline. Another approach involves the use of organolithium or Grignard reagents, although these can sometimes lead to addition reactions rather than substitution. quora.com Resonance analysis of the quinoline system indicates that positions 2 and 4 are particularly susceptible to nucleophilic attack. quora.com

A plausible synthetic sequence could involve:

Synthesis of a dihaloquinoline (e.g., 2,4-dichloroquinoline).

Stepwise or simultaneous nucleophilic substitution of the chloro groups with a methylating agent.

This method provides greater regiochemical control compared to Friedel-Crafts alkylation for substitution on the heterocyclic portion of the quinoline ring. iust.ac.irresearchgate.net

| Reaction Type | Substrate Example | Reagent Example | Key Features |

| Nucleophilic Substitution | 2,4-Dichloroquinoline | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Targets electron-deficient positions (2 and 4); requires a leaving group on the ring. quora.comiust.ac.ir |

Acetic Acid Moiety Functionalization and Attachment

Attaching the acetic acid side chain (-CH₂COOH) to the 6-position of the 2,4-dimethylquinoline core is the second major synthetic challenge. This can be achieved by first introducing a carboxylic acid group directly onto the ring, followed by homologation, or by attaching a two-carbon chain that can be subsequently converted to the acetic acid moiety.

The Kolbe-Schmitt reaction is a carboxylation method that introduces a carboxyl group onto a phenol ring. wikipedia.org The reaction involves treating a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification. mdpi.commdpi.com

To apply this reaction to the synthesis of the target compound, a precursor such as 2,4-dimethylquinolin-6-ol would be required. The mechanism involves the nucleophilic attack of the phenoxide on carbon dioxide. The regiochemistry is sensitive to the reaction conditions and the counter-ion. wikipedia.org

The steps would be:

Formation of sodium 2,4-dimethylquinolin-6-oxide from the corresponding quinolinol using a base like sodium hydroxide.

Heating this salt under a high pressure of CO₂ to form sodium 2,4-dimethyl-6-carboxyquinolinate.

Acidification to yield the carboxylic acid.

This would produce 2,4-dimethylquinoline-6-carboxylic acid. This intermediate would then need to be converted to the target acetic acid derivative through a series of steps, such as reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent cyanation followed by hydrolysis (a two-carbon chain extension).

| Reaction | Required Precursor | Reagents | Intermediate Product |

| Kolbe-Schmitt | 2,4-Dimethylquinolin-6-ol | 1. NaOH, 2. CO₂, high P/T, 3. H₃O⁺ | 2,4-Dimethylquinoline-6-carboxylic acid |

Nucleophilic acyl substitution is a broad class of reactions involving the substitution of a leaving group on a carbonyl carbon by a nucleophile. masterorganicchemistry.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate. chadsprep.comyoutube.com

This strategy could be employed to form the acetic acid moiety in several ways. For instance, a 6-lithio-2,4-dimethylquinoline, generated via metal-halogen exchange from 6-bromo-2,4-dimethylquinoline, could act as a nucleophile. This organometallic intermediate could then react with an electrophile such as diethyl oxalate. Subsequent hydrolysis and decarboxylation would yield the desired acetic acid derivative.

Alternatively, the quinoline itself could be acylated at the 6-position using a Friedel-Crafts acylation with a reagent like acetyl chloride. This would install an acetyl group (-COCH₃). The resulting 6-acetyl-2,4-dimethylquinoline could then be converted to the target acid via various methods, such as the Willgerodt-Kindler reaction or haloform reaction followed by further elaboration. Nucleophilic acyl substitution is a versatile tool for interconverting carboxylic acid derivatives, which would be relevant in subsequent modifications of the attached side chain. masterorganicchemistry.comkhanacademy.org

| Reaction Approach | Quinoline Reagent | Electrophile/Acylating Agent | Key Intermediate |

| Organometallic Nucleophile | 6-Lithio-2,4-dimethylquinoline | Diethyl oxalate | α-keto ester at the 6-position |

| Friedel-Crafts Acylation | 2,4-Dimethylquinoline | Acetyl Chloride / AlCl₃ | 6-Acetyl-2,4-dimethylquinoline |

The acetic acid moiety can also be introduced by reacting a suitable quinoline intermediate with a synthon that already contains the two-carbon acid framework. For example, a transition-metal-catalyzed cross-coupling reaction could be used. A 6-halo-2,4-dimethylquinoline could be coupled with a reagent like the zinc enolate of tert-butyl acetate (a Reformatsky-type reagent) or using a palladium catalyst with a silyl ketene acetal derived from an acetate ester (the Heck reaction).

Another approach involves the reaction of a quinoline intermediate with acetic acid derivatives under specific conditions. For instance, a reaction might be designed where a functionalized quinoline reacts with bromoacetyl bromide or ethyl bromoacetate. scispace.comsemanticscholar.org Many synthetic protocols utilize acetic acid not just as a reagent but also as a solvent or catalyst, facilitating cyclization or condensation reactions that could lead to the formation of the quinoline ring or the attachment of the side chain. mdpi.com

| Methodology | Quinoline Precursor | Reagent | Catalyst/Conditions |

| Cross-Coupling | 6-Bromo-2,4-dimethylquinoline | Zinc enolate of an acetate ester | Palladium or Nickel catalyst |

| Nucleophilic Alkylation | 2,4-Dimethylquinolin-6-yllithium | Ethyl bromoacetate | Anhydrous ether/THF |

Modern and Advanced Synthetic Approaches

Modern strategies for quinoline synthesis have increasingly focused on methodologies that are both efficient and versatile, allowing for the rapid assembly of complex molecular architectures from simple precursors. These advanced approaches are pivotal for creating libraries of quinoline derivatives for drug discovery and other applications.

Multicomponent Reactions (MCRs) for Quinoline Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, atom-economical step. Several MCRs have been adapted and developed for the synthesis of quinoline and tetrahydroquinoline cores.

The Povarov reaction is a classic and effective method for synthesizing tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. It is a formal [4+2] cycloaddition reaction involving an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. This reaction can be carried out as a three-component process, making it highly convergent.

The general mechanism involves the formation of a Schiff base from an aniline and an aldehyde, which is then activated by a Lewis or Brønsted acid. This activated imine reacts with an alkene in a stepwise or concerted manner to form the tetrahydroquinoline ring. The versatility of the Povarov reaction allows for the introduction of a wide range of substituents on the quinoline core by varying the aniline, aldehyde, and alkene components. For instance, a molecular iodine-catalyzed version of the Povarov reaction has been reported to directly yield quinoline derivatives.

| Reactant A | Reactant B | Reactant C | Catalyst | Product | Reference |

| Aniline | Benzaldehyde | Electron-rich alkene | Lewis/Brønsted Acid | Tetrahydroquinoline | N/A |

| Aryl amine | Aldehyde | Activated alkene | Molecular Iodine | Quinoline | nih.gov |

It is important to note that the Gewald reaction is a well-established multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While it is a powerful tool in heterocyclic chemistry, the Gewald reaction is not a method for the synthesis of the quinoline scaffold. Its inclusion in discussions of quinoline synthesis is often a point of clarification to distinguish it from relevant MCRs.

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. While the direct product is not a quinoline, the Ugi reaction has been ingeniously coupled with subsequent cyclization strategies to afford quinoline scaffolds.

For example, a novel approach involves an Ugi four-component reaction followed by a palladium-catalyzed intramolecular arylation. This two-step sequence allows for the construction of diverse and complex quinoline-based polycyclic compounds. This combination of MCRs with transition metal catalysis highlights the power of integrating different synthetic strategies to achieve molecular complexity.

Catalytic Methodologies in Quinoline Synthesis

The development of transition-metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, including quinolines. iaea.org These methods often proceed under mild conditions with high efficiency and functional group tolerance, providing access to a wide array of substituted quinolines that are not easily accessible through classical methods. ias.ac.in

A variety of transition metals have been employed to catalyze the formation of the quinoline ring system through diverse mechanistic pathways, including C-H activation, annulation, and domino reactions.

Rhodium (Rh): Rhodium catalysts have been effectively used in the hydroacylative union of aldehydes and o-alkynyl anilines. nih.govacs.org This process leads to the formation of 2-aminophenyl enones, which subsequently cyclize to yield diversely substituted quinolines under mild conditions with broad functional group tolerance. nih.govacs.org

Cobalt (Co): Earth-abundant and cost-effective cobalt catalysts have been developed for quinoline synthesis. nih.gov For instance, a cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient route to quinoline scaffolds. researchgate.net Another approach involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by simple cobalt salts like Co(OAc)₂·4H₂O, to produce a variety of substituted quinolines in good to excellent yields. acs.org

Copper (Cu): Copper catalysis has been widely explored for quinoline synthesis. nih.gov One notable method is the copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes, which proceeds through an aldol reaction, C(aryl)-N bond formation, and elimination to give various quinolines in good yields. rsc.org Another simple and convenient copper-catalyzed tandem reaction involves the intermolecular addition of alkynes onto imines followed by intramolecular ring closure via arylation at room temperature to afford quinoline-2-carboxylates. organic-chemistry.org

Palladium (Pd): Palladium catalysis is a powerful tool for constructing quinoline rings. researchgate.net A one-pot method involves the reaction of commercially available 2-amino aromatic ketones and alkynes. rsc.org Palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant is another efficient route to 2,3-disubstituted quinolines. organic-chemistry.org Furthermore, palladium-catalyzed isocyanide insertion strategies have opened new avenues for the efficient synthesis of quinoline derivatives. rsc.org

Nickel (Ni): Nickel, being a more economical alternative to precious metals, has been successfully used in quinoline synthesis. nih.gov A sustainable approach involves the nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol and 1-phenylethanol under aerobic conditions. researchgate.netnih.gov This environmentally benign protocol operates at mild temperatures and avoids the need for harsh oxidants. nih.govlatrobe.edu.au

Iron (Fe): As an earth-abundant and non-toxic metal, iron has emerged as an attractive catalyst. nih.gov An atom-economical methodology for quinoline synthesis involves the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols. rsc.orgrsc.org This method produces quinolines with high yields and good functional group tolerance, liberating only hydrogen and water as byproducts. rsc.org Iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes also provides an environmentally friendly route to substituted quinolines. chemistryviews.org

Zinc (Zn): Zinc-based catalysts, often in the form of zinc salts like zinc triflate (Zn(OTf)₂), have been utilized in Friedlander annulation reactions. nih.govnih.gov This environmentally friendly procedure involves the reaction of a 2-aminoaryl ketone with a carbonyl compound, often under microwave irradiation and solvent-free conditions, to efficiently produce functionalized quinolines. nih.gov

The table below summarizes various transition metal-catalyzed approaches to quinoline synthesis.

| Metal Catalyst | Reactants | Key Transformation | Reference |

| Rhodium (Rh) | Aldehydes, o-alkynyl anilines | Hydroacylation/Cyclization | nih.govacs.org |

| Cobalt (Co) | 2-Aminoaryl alcohols, Ketones | Dehydrogenative Cyclization | acs.org |

| Copper (Cu) | Enaminones, 2-Halobenzaldehydes | Domino Reaction | rsc.org |

| Palladium (Pd) | 2-Amino aromatic ketones, Alkynes | One-pot Annulation | rsc.org |

| Nickel (Ni) | 2-Aminobenzyl alcohol, 1-Phenylethanol | Dehydrogenative Coupling | researchgate.netnih.gov |

| Iron (Fe) | α-2-Aminoaryl alcohols, Secondary alcohols | Acceptorless Dehydrogenative Coupling | rsc.orgrsc.org |

| Zinc (Zn) | 2-Aminoaryl ketones, Carbonyl compounds | Friedlander Annulation | nih.gov |

Brønsted Acid/Base Catalysis

Brønsted acid and base catalysis are foundational strategies in the synthesis of quinoline scaffolds. Traditional methods like the Skraup, Doebner-von Miller, and Combes syntheses often employ strong acids to facilitate the cyclization reactions. slideshare.netrsc.org

In the context of quinoline acetic acid analogues, Brønsted acids can be utilized in tandem condensation and cycloisomerization reactions. For instance, a one-pot synthesis of 6(2H)-isoquinolinones has been developed using a Brønsted acid-catalyzed reaction of 2-alkynyl-4-hydroxybenzaldehydes and primary amines. nih.govresearchgate.net This approach allows for the efficient construction of the heterocyclic core with the potential for further functionalization to introduce an acetic acid moiety. The mechanism involves the acid-catalyzed formation of an imine intermediate, followed by a proton-mediated coordination with the C-C triple bond, leading to cyclization. researchgate.net

Similarly, base-catalyzed reactions are employed. For example, the synthesis of substituted quinoline derivatives can be achieved through the reaction of isatin with α-methylene carbonyl compounds in the presence of a strong base. nih.gov This method proceeds via the formation of isatic acid, which then condenses with the carbonyl compound. nih.gov Transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols has also been developed for the synthesis of related heterocyclic structures. nih.gov

| Reaction Type | Catalyst | Key Features | Reference |

| Tandem Condensation/Cycloisomerization | Brønsted Acid (e.g., CF3COOH) | One-pot synthesis, tolerates various amines. | nih.govresearchgate.net |

| Condensation | Strong Base | Utilizes isatin and α-methylene carbonyl compounds. | nih.gov |

| Intramolecular Cyclization | Base (e.g., Cs2CO3) | Transition-metal-free, mild conditions. | nih.gov |

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often milder reaction conditions. For the synthesis of quinoline derivatives, various organocatalytic approaches have been explored.

One notable example is the use of triethanolamine (TEOA) as a catalyst in a domino multi-component strategy to synthesize quinazolinone derivatives, which share a similar heterocyclic core. frontiersin.org This reaction proceeds in an aqueous medium, highlighting its green chemistry credentials. Acetic acid is another simple organocatalyst that has been effectively used in the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones. frontiersin.org Chiral phosphoric acids have also been employed in the enantioselective construction of axially chiral quinazolinones. frontiersin.org

These organocatalytic methods often provide high yields, broad substrate scope, and operational simplicity, making them attractive for the synthesis of complex molecules like this compound analogues. frontiersin.orgresearchgate.net

| Catalyst Type | Example Catalyst | Reaction | Key Advantages | Reference |

| Amine | Triethanolamine (TEOA) | Domino multi-component synthesis of quinazolinones | Eco-friendly, aqueous medium | frontiersin.org |

| Carboxylic Acid | Acetic Acid | Three-component synthesis of spiro-fused quinazolinones | One-pot, good functional group tolerance | frontiersin.org |

| Chiral Phosphoric Acid | Chiral Phosphoric Acid | Enantioselective synthesis of axially chiral quinazolinones | High enantioselectivity | frontiersin.org |

C-H Bond Activation Strategies

Direct C-H bond activation has revolutionized the synthesis of complex organic molecules by providing a more atom-economical and efficient way to form carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This strategy has been successfully applied to the functionalization of quinoline rings.

Transition metal catalysts, particularly those based on rhodium, palladium, and cobalt, are often employed to achieve C-H activation. mdpi.com For instance, rhodium-catalyzed intramolecular C-H bond functionalization of pyridines and quinolines with tethered alkenes has been developed to prepare multicyclic derivatives. nih.gov This method demonstrates good scope for various substituents. Palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides is another example, proceeding through a Pd(0)/Pd(II) catalytic cycle involving a concerted metalation-deprotonation (CMD) pathway. nih.gov

Transition-metal-free approaches for C-H functionalization are also being explored. These methods often utilize strong bases or involve radical pathways to achieve the desired transformation. rsc.org The development of C-H activation strategies simplifies synthetic routes to substituted quinolines, including those bearing an acetic acid side chain. rsc.orgniscpr.res.in

| Catalyst System | Reaction Type | Position of Functionalization | Key Features | Reference |

| [RhCl(coe)2]2 / PCy3·HCl | Intramolecular Alkylation | Ortho position | Good scope for branched and unbranched alkyl substituents | nih.gov |

| Pd(OAc)2 | C2 Arylation | C2 position | Utilizes quinoline N-oxides | nih.gov |

| Cp*Co(III) | C-H activation/dehydration cyclization | - | Lewis acid accelerates cyclization | mdpi.com |

Photo-induced Oxidative Cyclization Reactions

Photochemical methods offer a unique and often milder alternative to traditional thermal reactions for the synthesis of heterocyclic compounds. rsc.org Visible light-induced oxidative cyclization has been successfully employed for the synthesis of quinoline derivatives. mdpi.com

One approach involves the visible light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reaction between glycine esters and olefins. mdpi.com Another method utilizes a semiconductor photocatalyst, such as Ag/g-C3N4, under blue LED irradiation to catalyze the Povarov cyclization reaction for the synthesis of 2-arylquinolines. mdpi.com The mechanism of these reactions often involves the generation of radical intermediates upon exposure to visible light. mdpi.com

More recently, a one-pot photocyclization/oxidation cascade of N-aryl acrylamides to afford quinoline-2-ones has been reported, using thioxanthone as a bifunctional energy transfer agent. researchgate.net This strategy utilizes visible light to initiate a 6-endo-trig photocyclization followed by singlet oxygen-promoted dehydrogenation. researchgate.net These photo-induced methods provide access to a variety of substituted quinolines under mild and often environmentally friendly conditions. mdpi.commdpi.com

| Reaction Type | Catalyst/Sensitizer | Light Source | Key Intermediates | Reference |

| Aerobic Oxidative Dehydrogenation Coupling | Visible Light | - | - | mdpi.com |

| Povarov Cyclization | Ag/g-C3N4 | Blue LED | N-radical cation | mdpi.com |

| Photocyclization/Oxidation Cascade | Thioxanthone | Visible Light | Dihydroquinoline-2-one | researchgate.net |

Transition-Metal-Free Protocols

The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry due to the cost, toxicity, and environmental concerns associated with many transition metals. nih.gov Several metal-free protocols have been established for the synthesis of quinoline and its derivatives.

These methods often rely on the use of simple acid or base catalysts, molecular iodine, or catalyst-free conditions. rsc.orgnih.gov For example, the reaction of enamides and imines in the presence of iodine in the air can afford quinoline derivatives. nih.gov Another approach involves the three-component reaction of a methyl ketone, an arylamine, and an α-ketoester in the presence of iodine and a catalytic amount of hydroiodic acid. nih.gov

Furthermore, an oxidative intramolecular Mannich reaction has been developed for the synthesis of 2-arylquinolin-4(1H)-ones from N-arylmethyl-2-aminophenylketones using TEMPO as the oxidant and KOtBu as the base. organic-chemistry.org This method proceeds via a single electron transfer (SET) process involving an anilinium radical cation. organic-chemistry.org Transition-metal-free protocols offer a practical and greener alternative for the synthesis of functionalized quinolines. researchgate.netnih.gov

| Reagents/Catalyst | Reaction Type | Key Features | Reference |

| Iodine/Air | Oxidative Cyclization | Metal-free, simple conditions | nih.gov |

| Iodine/Hydroiodic Acid | Three-Component Reaction | Good functional compatibility | nih.gov |

| TEMPO/KOtBu | Oxidative Intramolecular Mannich Reaction | Direct C(sp3)−H/C(sp3)−H coupling | organic-chemistry.org |

| p-Toluene Sulfonic Acid (PTSA)/Potassium Tertiary Butoxide (KOtBu) | Oxidative Annulation | Synthesis of 2-aminated quinazolines | nih.gov |

Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of quinoline derivatives, several green approaches have been developed, with a focus on solvent-free conditions and the use of eco-friendly catalysts. nih.govresearchgate.net

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several solvent-free methods for quinoline synthesis have been reported.

One such method involves the use of a heterogeneous catalyst for the synthesis of quinoline derivatives under solvent-free conditions. researchgate.net Another example is the synthesis of 2,3-disubstituted quinolines through a multicomponent coupling reaction of an alkyne, amine, and aldehyde using a zinc(II) triflate salt catalyst under solvent-free and inert conditions. rsc.org The use of caesium iodide as a catalyst under thermal and solvent-free conditions has also been shown to be effective for the synthesis of quinoline derivatives from 2-aminoacetophenone or 2-aminobenzophenone and various ketones. researchgate.net These solvent-free approaches often lead to simpler work-up procedures, reduced waste, and improved reaction efficiency. rsc.orgresearchgate.net

| Catalyst | Reactants | Key Advantages | Reference |

| Heterogeneous catalyst | - | Environmentally friendly | researchgate.net |

| Zinc(II) triflate salt | Alkyne, amine, aldehyde | Ligand-free, co-catalyst-free | rsc.org |

| Caesium iodide | 2-Aminoacetophenone/benzophenone, ketones | Good yields, short reaction times, simple methodology | researchgate.net |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net In the context of quinoline synthesis, microwave irradiation has been successfully applied to various classical reactions, including the Friedländer, Doebner-von Miller, and Combes syntheses.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be significantly expedited under microwave conditions. nih.govcambridge.org For instance, the reaction of 2-aminobenzophenone with various ketones in the presence of acetic acid under microwave irradiation at 160 °C can yield quinoline derivatives in as little as 5 minutes with excellent yields. nih.gov This rapid and efficient method highlights the green credentials of using acetic acid as both a solvent and a catalyst. nih.gov

Similarly, microwave irradiation has been employed to enhance the Doebner-von Miller reaction, a method that utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines. alfa-chemistry.com Microwave-assisted Knoevenagel-Doebner condensations have also been developed for the synthesis of phenolic acids, demonstrating the versatility of this technology. semanticscholar.org

The synthesis of quinoline derivatives can also be achieved through multicomponent reactions under microwave irradiation. For example, a one-pot, three-component domino reaction of anilines, aldehydes, and terminal aryl alkynes catalyzed by montmorillonite K-10 under solvent-free microwave conditions provides a solid acid-catalyzed route to substituted quinolines. nih.govresearchgate.net

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) | Ref |

| Friedländer Synthesis | 2-Aminobenzophenone, Cyclohexanone | Acetic Acid | 160 °C, 5 min | Tetrahydroacridine derivative | >95 | nih.gov |

| Multicomponent Reaction | Aniline, Benzaldehyde, Phenylacetylene | Montmorillonite K-10 | Solvent-free, 10 min | 2,4-Diphenylquinoline | High | nih.govresearchgate.net |

| Povarov-type Reaction | Anilines, Paraformaldehyde, Alkyne | (±)-Camphor-10-sulfonic acid | 90 °C, 20 min | Substituted quinolines | 26-90 | nih.gov |

Application of Ionic Liquids as Catalysts/Solvents

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as green reaction media due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. mdpi.comnih.gov In quinoline synthesis, ionic liquids can act as both solvents and catalysts, facilitating reactions and often enabling easy product separation and catalyst recycling.

An expedient, metal-free synthetic protocol for constructing substituted quinolines has been developed using imidazolium cation-based ionic liquids. mdpi.comresearchgate.net The reaction of anilines and phenylacetaldehydes in 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) at 150 °C proceeds smoothly to afford 3-substituted and 2,3-disubstituted quinolines in good to excellent yields. mdpi.comresearchgate.net This method is operationally simple and avoids the use of metal catalysts. mdpi.comresearchgate.net

Sulfonic acid-functionalized ionic liquids have been employed as efficient and reusable catalysts for the Friedländer quinoline synthesis in an aqueous medium. nih.gov This approach offers a green chemical process where the quinoline products can be conveniently separated by filtration, and the ionic liquid catalyst can be recycled without a significant loss of activity. nih.gov

Furthermore, basic ionic liquids based on the imidazolium cation have been shown to efficiently catalyze the condensation of isatin with ketones under ultrasonic irradiation in aqueous media to produce quinolines. nih.gov

Table 2: Ionic Liquid-Mediated Quinoline Synthesis

| Reaction Type | Reactants | Ionic Liquid/Catalyst | Conditions | Product Type | Yield (%) | Ref |

| Metal-free Synthesis | Aniline, Phenylacetaldehyde | [Bmim]BF4 | 150 °C, 4 h | 3-Substituted quinoline | High | mdpi.comresearchgate.net |

| Friedländer Synthesis | 2-Aminoaryl ketones, β-ketoesters | SO3H-functionalized IL/H2O | Aqueous medium | Substituted quinolines | 85-98 | nih.gov |

| Biocatalytic Friedländer Reaction | 2-Aminoaryl ketone, α-Methylene ketone | [EMIM][BF4]/H2O, α-Chymotrypsin | Lower temperature | Substituted quinolines | Excellent | mdpi.com |

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to the acceleration of chemical transformations. rsc.org

Ultrasound irradiation has been successfully utilized in the synthesis of various quinoline derivatives. For instance, a convenient one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water, catalyzed by SnCl2·2H2O under ultrasonic irradiation, affords 2-substituted quinolines in good yields. semanticscholar.orgnih.gov This method represents a green and rapid approach to these compounds.

The synthesis of poly-hydroquinoline derivatives has also been achieved using ultrasound-assisted methods, highlighting the utility of this technique for creating complex quinoline scaffolds. researchgate.net The use of ultrasound in conjunction with basic ionic liquids in aqueous media provides a green procedure for quinoline synthesis from isatin and ketones. nih.gov This approach offers milder conditions, shorter reaction times, and higher yields compared to conventional methods. nih.gov

Table 3: Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Product Type | Yield | Ref |

| Three-component Reaction | Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O / Water | Ultrasound irradiation | 2-Substituted quinolines | Good | semanticscholar.orgnih.gov |

| Condensation Reaction | Isatin, Ketones | Basic Ionic Liquid / Aqueous media | Ultrasound irradiation | Substituted quinolines | High | nih.gov |

| Huisgen [3+2] Dipolar Cycloaddition | Imidazole derivatives, DMAD | - | Ultrasound irradiation | Hybrid quinoline-imidazole derivatives | Good | rsc.org |

Cyclization Reactions from Substituted Anilines/Quinoline Derivatives

The core of many quinoline syntheses lies in the cyclization of appropriately substituted anilines or the further modification of existing quinoline derivatives. Classical named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses are foundational in this regard and typically involve the reaction of an aniline with a dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization and dehydration.

The Combes synthesis involves the reaction of an aniline with a β-diketone to form an enamine intermediate, which then undergoes acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. cambridge.orgwikipedia.org For the synthesis of this compound, 4-aminophenylacetic acid would be the aniline component, and acetylacetone (B45752) (pentane-2,4-dione) would serve as the β-diketone. The initial condensation would form an enaminone, which upon treatment with a strong acid like sulfuric acid, would cyclize to form the desired quinoline ring.

The Doebner-von Miller reaction is a versatile method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds. alfa-chemistry.comwikipedia.orgnih.gov This reaction can be considered for the synthesis of 2,4-dimethylquinoline derivatives by reacting an aniline with crotonaldehyde, which can be formed in situ from acetaldehyde. The reaction mechanism is complex and is thought to involve a series of conjugate additions and condensations. wikipedia.orgnih.gov

The Friedländer synthesis provides a route to quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method is particularly useful for preparing polysubstituted quinolines. organic-chemistry.org The synthesis of this compound via a Friedländer approach would likely involve a 2-amino-5-(carboxymethyl)acetophenone derivative reacting with acetone.

These classical cyclization reactions can be promoted by various acidic catalysts, including Brønsted acids like sulfuric acid and hydrochloric acid, as well as Lewis acids. wikipedia.orggriffith.edu.au The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the cyclization.

Chemical Reactivity and Derivatization Studies

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a key site for derivatization, readily undergoing reactions typical of this functional group.

The carboxylic acid group of 2-(2,4-Dimethylquinolin-6-yl)acetic acid can be converted to its corresponding esters through various esterification methods. A common laboratory-scale synthesis involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, and heat. ukessays.com This process, known as Fischer esterification, is a reversible reaction. To drive the reaction towards the formation of the ester, excess alcohol is often used, or the water formed during the reaction is removed.

For instance, the reaction of this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid would yield the corresponding methyl or ethyl ester. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent elimination of water leads to the formation of the ester.

The formation of amides from this compound is a crucial transformation, as the amide bond is a fundamental linkage in many biologically active molecules. Direct reaction of the carboxylic acid with an amine is generally inefficient as it leads to the formation of an ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated".

This activation is commonly achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as 1-Hydroxybenzotriazole (HOBt). nih.gov This method facilitates the formation of an amide bond with a wide range of primary and secondary amines, including those that are electron-deficient and less reactive. nih.gov The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide.

The esters and amides derived from this compound can be hydrolyzed back to the parent carboxylic acid.

Ester Hydrolysis: This can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and involves heating the ester with a dilute aqueous acid. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This reaction produces the carboxylate salt of the acid, which is then protonated in a separate acidic workup step to yield the carboxylic acid. google.com

Amide Hydrolysis: Amides are generally more resistant to hydrolysis than esters. However, they can be hydrolyzed to the corresponding carboxylic acid and amine by heating with strong acids or bases. libretexts.org Acidic hydrolysis typically requires prolonged heating with a concentrated acid, such as hydrochloric acid, and results in the formation of the carboxylic acid and the ammonium salt of the amine. libretexts.org Basic hydrolysis involves heating the amide with a strong base, like sodium hydroxide, which yields the carboxylate salt and the free amine. libretexts.org

Reactions on the Quinoline (B57606) Ring System

The quinoline ring of this compound is an aromatic system that can undergo various substitution reactions. The presence of the two methyl groups and the acetic acid side chain influences the regioselectivity of these reactions.

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the quinoline is more electron-rich than the pyridine (B92270) ring and is therefore the preferred site for electrophilic attack. quimicaorganica.org The activating methyl groups at positions 2 and 4, along with the acetic acid group at position 6, will direct incoming electrophiles.

Bromination: The bromination of quinoline derivatives can also be directed to the benzene ring. The exact position of substitution would depend on the reaction conditions and the directing effects of the substituents. The methyl groups at positions 2 and 4 sterically hinder attack at adjacent positions and electronically direct electrophiles to other positions on the ring.

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. quora.com However, in this compound, these positions are already substituted with methyl groups.

While direct nucleophilic substitution on the unsubstituted positions of the quinoline ring is challenging, it can be facilitated if a good leaving group, such as a halogen, is present. For example, studies on chloro-substituted quinolines have shown that the chlorine atom can be displaced by various nucleophiles. mdpi.comresearchgate.net If a derivative of this compound were prepared with a leaving group on the quinoline ring, it could undergo nucleophilic substitution. For instance, a chloro-substituted derivative could react with nucleophiles like amines, thiols, or azides to introduce new functional groups onto the quinoline core. mdpi.com

Oxidative Addition in Organometallic Complexes

While specific studies on the oxidative addition of this compound to organometallic complexes are not extensively documented, the reactivity of the quinoline core in similar systems provides valuable insights. Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the insertion of the metal into a covalent bond. youtube.comlibretexts.org

Research on the oxidative addition of 2-chloroquinoline (B121035) to zero-valent group 10 metal complexes, such as palladium and platinum, has demonstrated that the C-X bond (where X is a halogen) on the quinoline ring can readily undergo oxidative addition. researchgate.net This process involves the metal center inserting into the carbon-halogen bond, leading to a new organometallic species with the quinoline moiety as a ligand. researchgate.net The general mechanism for a concerted oxidative addition results in the two new ligands being in a cis position to each other on the metal center. youtube.com

For this compound, the presence of the acetic acid group could influence its coordination behavior. The carboxylic acid can act as a coordinating group, potentially leading to the formation of pincer-like complexes. While the C-H bonds of the methyl groups or the aromatic ring are generally less reactive towards oxidative addition than C-X bonds, under certain conditions, C-H activation is a possibility, particularly with transition metal catalysts. mdpi.com The specific regioselectivity of such a reaction would be influenced by the electronic and steric environment of the different C-H bonds within the molecule.

Table 1: General Trends in Oxidative Addition Reactions

| Reactant Type | General Reactivity | Potential Products with Quinoline Derivatives |

| Alkyl Halides | High | Metal insertion into the C-X bond |

| Dihydrogen | High | Formation of metal dihydride complexes |

| C-H Bonds | Lower, requires specific catalysts | C-H activation and functionalization |

This table provides a generalized overview of oxidative addition reactivity.

Influence of Substituent Position on Reactivity

The methyl groups are electron-donating and activate the quinoline ring towards electrophilic substitution. Conversely, the nitrogen atom in the quinoline ring is a deactivating group for electrophilic substitution on the heterocyclic ring, directing substitution to the carbocyclic ring. youtube.com The combination of these effects would likely direct electrophiles to positions 5 and 8. uop.edu.pk Nucleophilic substitution reactions, on the other hand, are favored at the 2- and 4-positions of the quinoline ring, especially if a leaving group is present. uop.edu.pk

The acetic acid group at the 6-position is an electron-withdrawing group, which would further deactivate the carbocyclic ring towards electrophilic attack. However, its primary influence is likely to be on the acidity of the carboxylic acid proton and its ability to participate in reactions such as esterification or amidation. The steric bulk of the substituents at the 2 and 4 positions can also influence the approach of reagents to the nitrogen atom and the adjacent positions on the ring.

Studies on other substituted quinolines have shown that the nature and position of substituents can dramatically alter reaction outcomes. For instance, in the reaction of 3-substituted quinoline 1-oxides with acylating agents, the substituent at the 3-position was found to influence the regioselectivity of the subsequent substitution. clockss.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Mulliken Atomic Charges and Electronic Charge Density Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis provides insights into the electronic distribution, dipole moment, and chemical reactivity of the molecule. researchgate.netresearchgate.net The calculation of Mulliken atomic charges for 2-(2,4-Dimethylquinolin-6-yl)acetic acid, typically performed using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d) basis set, reveals the charge distribution across the molecular framework. researchgate.net

The analysis of electronic charge density indicates that electronegative atoms, such as oxygen and nitrogen, carry negative charges, while most hydrogen atoms are positively charged. The carbon atoms exhibit variable charges depending on their bonding environment. For instance, the carboxylic acid carbon (C=O) is expected to have a significant positive charge due to its bonds with two highly electronegative oxygen atoms, making it an electrophilic center. Conversely, the oxygen atoms of the carboxylic acid group would be the most negatively charged centers, acting as nucleophilic sites. The nitrogen atom in the quinoline (B57606) ring also carries a negative charge, influencing the molecule's ability to participate in hydrogen bonding.

The distribution of these charges is critical for understanding the molecule's electrostatic potential and how it interacts with other molecules or biological targets.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are representative examples based on computational studies of similar heterocyclic compounds and are for illustrative purposes.)

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 (Quinoline) | -0.55 |

| C2 (Quinoline) | +0.30 |

| C4 (Quinoline) | +0.28 |

| C6 (Quinoline) | -0.15 |

| C (Carboxylic) | +0.75 |

| O (Carbonyl) | -0.65 |

| O (Hydroxyl) | -0.70 |

| H (Hydroxyl) | +0.45 |

Spectroscopic Data Rationalization and Prediction

Computational methods are invaluable for interpreting and predicting spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts using DFT, a detailed assignment of experimental spectra can be achieved. scirp.orgresearchgate.net

For this compound, theoretical calculations can predict the vibrational modes associated with its functional groups. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the acetic acid moiety can be calculated and compared with experimental IR data. mdpi.com Similarly, the stretching and bending vibrations of the C-H bonds in the methyl groups and the quinoline ring, as well as the O-H stretch of the carboxylic acid, can be precisely assigned. scirp.org

Theoretical NMR predictions involve calculating the chemical shifts for ¹H and ¹³C atoms. These calculations help in the complete assignment of complex NMR spectra, especially for the aromatic protons and carbons of the quinoline ring system. Discrepancies between calculated and experimental data can often be explained by considering solvent effects or the presence of intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govchemtools.orgwikipedia.org Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis generates 3D plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. chemtools.orgmdpi.com

In the context of this compound, NCI analysis can reveal key interactions that govern its crystal packing or binding to a receptor. The most prominent noncovalent interaction is expected to be the hydrogen bond formed by the carboxylic acid group, which can lead to the formation of dimers in the solid state. The NCI plot would visualize this interaction as a distinct surface between the donor (O-H) and the acceptor (C=O) groups of two adjacent molecules. nih.gov Additionally, weaker C-H···π interactions involving the quinoline ring and van der Waals interactions between the methyl groups and the aromatic system would also be identifiable. nih.gov These visualizations are crucial for a qualitative understanding of the forces that stabilize the molecule's supramolecular structures. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts are highlighted as red spots, indicating interactions such as hydrogen bonds. mdpi.com

The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative measure of their relative contributions to the crystal packing. nih.govnih.gov For this compound, a Hirshfeld analysis would likely show that O···H/H···O contacts, corresponding to the carboxylic acid hydrogen bonds, are a major contributor. Furthermore, due to the abundance of hydrogen atoms on the periphery of the molecule, H···H contacts would also account for a significant percentage of the interactions. nih.gov Other important interactions would include C···H/H···C contacts, reflecting C-H···π interactions, which are common in the packing of aromatic molecules. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table presents a plausible distribution of interactions for a molecule of this type and is for illustrative purposes.)

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 28.0 |

| C···H / H···C | 19.5 |

| N···H / H···N | 4.0 |

| C···C | 3.0 |

Computational Studies on Tautomeric Equilibria

Tautomerism is a fundamental concept in chemistry, and computational studies can predict the relative stability of different tautomers. researchgate.net For this compound, the primary site for tautomerism is the carboxylic acid group, which can exist in equilibrium with its less stable tautomeric form. While this specific tautomerism is generally unfavorable, other potential tautomers involving the quinoline ring could be investigated.

Quantum chemical calculations can determine the relative Gibbs free energies of possible tautomers in both the gas phase and in solution, often using continuum solvent models. nih.govnih.gov These studies are crucial because different tautomers can have distinct chemical and biological properties. researchgate.net For this molecule, it is expected that the canonical carboxylic acid form is overwhelmingly the most stable tautomer under normal conditions. Computational analysis would confirm this by showing a large energy difference between it and any other potential tautomeric forms.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov An MD simulation for this compound could be used to explore its conformational landscape, its behavior in different solvents, or its interaction with a biological target like a protein. mdpi.com

For example, a simulation in an aqueous environment could reveal the stability of the hydrogen-bonding network between the molecule and surrounding water molecules. It could also provide information on the rotational freedom of the acetic acid side chain relative to the quinoline ring. In drug design contexts, MD simulations are used to assess the stability of a ligand docked into the active site of a protein, providing insights into binding affinity and the specific interactions that stabilize the complex. researchgate.netmdpi.com The simulation tracks the trajectory of the molecule, revealing how intermolecular forces and thermal motion affect its structure and orientation over nanoseconds or longer. mdpi.com

Pharmacophore Modeling